(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
“(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a 1,3-thiazolidinone core substituted at positions 2 and 3. The compound features a (3,5-dichlorophenyl)imino group at position 2 (E-configuration) and a (2,4-dimethoxybenzylidene) moiety at position 5 (Z-configuration). These substituents confer distinct electronic and steric properties:
- The 2,4-dimethoxybenzylidene group contributes electron-donating methoxy substituents, which may influence conjugation and intermolecular interactions such as hydrogen bonding or π-π stacking.
Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituent variations critically modulating potency and selectivity .
Properties
Molecular Formula |
C18H14Cl2N2O3S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-14-4-3-10(15(9-14)25-2)5-16-17(23)22-18(26-16)21-13-7-11(19)6-12(20)8-13/h3-9H,1-2H3,(H,21,22,23)/b16-5- |
InChI Key |
FXHITFGWBHAQGB-BNCCVWRVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic rings (dichlorophenyl and benzylidene groups) undergo nucleophilic substitutions:
-
Chlorine Replacement : The 3,5-dichlorophenyl group reacts with amines (e.g., aniline derivatives) to form substituted phenylimino derivatives .
-
Methoxy Group Demethylation : Under acidic conditions, the 2,4-dimethoxy groups can be hydrolyzed to hydroxy groups, enabling further functionalization .
Example Reaction :
Conditions: DMF, 100°C, 6–8 hours .
Ring-Opening and Rearrangement Reactions
The thiazolidin-4-one ring is susceptible to ring-opening under basic or reductive conditions:
-
Base-Induced Ring Opening : Treatment with NaOH leads to cleavage of the thiazolidinone ring, forming a thiolate intermediate that can re-cyclize or form disulfides .
-
Reductive Ring Opening : Sodium borohydride reduces the C=N bond in the imino group, yielding a secondary amine derivative .
Table 2: Ring-Opening Reaction Outcomes
| Condition | Product | Application | Source |
|---|---|---|---|
| NaOH (1M, ethanol) | Thiolate intermediate | Precursor for analogs | |
| NaBH (MeOH) | 2° amine derivative | Bioactivity modulation |
Redox Reactions
The compound participates in oxidation and reduction processes:
-
Oxidation : The exocyclic imino group (C=N) is oxidized to a carbonyl group (C=O) using KMnO or HO, forming a thiazolidinedione derivative .
-
Reduction : Catalytic hydrogenation (H, Pd/C) saturates the benzylidene double bond, altering the compound’s planarity and biological activity .
Example Reaction Pathway :
Yield: 60–70% under mild acidic conditions .
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes metabolism-mediated transformations:
-
Hydroxylation : Cytochrome P450 enzymes oxidize the methoxy groups to hydroxylated metabolites .
-
Glucuronidation : The phenolic hydroxy groups (post-demethylation) form glucuronide conjugates, enhancing solubility for excretion .
Table 3: Metabolic Reactions
| Enzyme System | Reaction Type | Metabolite | Bioactivity Change | Source |
|---|---|---|---|---|
| CYP3A4 | O-Demethylation | 2-Hydroxybenzylidene derivative | Reduced potency | |
| UGT1A1 | Glucuronidation | Glucuronide conjugate | Inactive |
Scientific Research Applications
The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological applications. This article explores its potential in medicinal chemistry, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives. For instance:
- Antibacterial Activity : Research has shown that thiazolidinone compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to the target compound were evaluated against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of cell wall synthesis and interference with bacterial metabolic pathways. Some derivatives have been shown to inhibit enzymes critical for bacterial growth, indicating a potential mechanism of action involving enzyme inhibition .
Antifungal Activity
Thiazolidinones have also been explored for their antifungal properties:
- Efficacy Against Fungi : Compounds derived from thiazolidinones have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger. For example, certain derivatives displayed MIC values that were equipotent with established antifungal agents like fluconazole .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the thiazolidinone structure can enhance antifungal activity. The presence of electron-withdrawing groups has been linked to increased potency against fungal strains .
Anticancer Potential
Emerging research suggests that thiazolidinone derivatives may possess anticancer properties:
- Cytotoxicity Studies : Preliminary studies indicate that certain thiazolidinones can induce apoptosis in cancer cell lines. For instance, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Mechanistic Insights : The anticancer effects are believed to be mediated through multiple pathways, including the induction of oxidative stress and modulation of cell cycle progression. These findings highlight the potential of thiazolidinones in cancer therapy .
Summary of Findings
The following table summarizes key findings regarding the applications of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one:
| Application | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| Antimicrobial | Bacterial | Staphylococcus aureus, E. coli | Effective with MIC comparable to ciprofloxacin |
| Fungal | Candida albicans, A. niger | Potent antifungal activity similar to fluconazole | |
| Anticancer | Cytotoxic | Various cancer cell lines | Induces apoptosis; shows promise in cancer therapy |
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Key Differences :
- Planarity : The dimethoxybenzylidene group likely increases planarity compared to hydroxy-substituted analogs (e.g., dihedral angle ~9.68° in ), favoring π-π interactions in biological targets.
Physicochemical Properties
- Solubility : The dimethoxy groups reduce polarity compared to hydroxy analogs, likely decreasing aqueous solubility but improving lipid bilayer penetration.
- Crystal Packing : Chlorine and methoxy substituents may promote C–H⋯π or halogen bonding, as seen in triazole-thione analogs (e.g., six-membered supramolecular assemblies in ).
Biological Activity
The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Structure and Properties
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen, which can be modified to enhance biological activity. The presence of substituents such as dichlorophenyl and dimethoxybenzylidene plays a crucial role in determining the compound's efficacy against various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidin-4-one derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 15.62 μg/mL , indicating potent antibacterial effects .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.5 | |
| 2 | Escherichia coli | 1.6 | |
| 3 | Candida albicans | 4.0 |
Anticancer Activity
Thiazolidin-4-one derivatives have also demonstrated anticancer properties. Research indicates that modifications at specific positions on the thiazolidin ring can enhance cytotoxicity against cancer cell lines. For instance, compounds exhibiting high lipophilicity and electron-withdrawing groups have been associated with improved anticancer activity .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-ones is notable, with several derivatives showing strong radical scavenging abilities. For example, studies utilizing the DPPH assay revealed that certain derivatives possess IC50 values comparable to or better than standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazolidin-4-one derivatives. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -NO₂) at the para position enhances antimicrobial activity.
- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioactivity.
- Substituent Positioning : The placement of substituents on the aromatic ring significantly affects both potency and selectivity against target organisms .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidin-4-one derivatives against Gram-positive and Gram-negative bacteria. Compounds with dichlorophenyl substitutions exhibited MIC values as low as 0.7 μg/mL , outperforming conventional antibiotics like ciprofloxacin in some cases .
- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that specific thiazolidin-4-one derivatives induced apoptosis at concentrations below those toxic to normal cells, suggesting a promising therapeutic window for anticancer applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one?
- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction. Key steps include:
- Reacting 3,5-dichlorophenyl isothiocyanate with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol) .
- Refluxing the mixture at 80–90°C for 4–6 hours to ensure stereochemical control of the (E,Z)-configuration .
- Purification via recrystallization using a DMF/ethanol solvent system to achieve >90% purity .
- Critical Parameters :
- Base selection (NaOH yields higher stereoselectivity than KOH) .
- Solvent polarity (ethanol > methanol for minimizing side products) .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Recommended Methods :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 12–14 Hz for E/Z olefinic protons) .
- X-ray Crystallography : Resolve spatial arrangement of the dichlorophenyl and dimethoxybenzylidene groups .
- FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and thiazolidinone (C=O, ~1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Experimental Design :
- Target Identification : Use surface plasmon resonance (SPR) to screen for interactions with hemoglobin subunits (α/β), as structurally similar thiazolidinones bind these targets .
- Enzyme Inhibition Assays : Test activity against bacterial enoyl-ACP reductase or fungal lanosterol demethylase, leveraging the compound’s thiazolidinone core .
- Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding affinities to protein targets (e.g., PDB ID: 1NHY) .
- Contradiction Resolution : If activity varies across assays, verify compound stability in assay buffers (e.g., pH-dependent hydrolysis of the imine group) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Approaches :
- Prodrug Design : Mask the thiazolidinone’s polar groups with acetyl or PEGylated moieties .
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility (tested via dynamic light scattering) .
Q. How do substituents on the benzylidene and dichlorophenyl groups affect bioactivity?
- SAR Study Design :
- Key Insight : Electron-withdrawing groups on the phenyl ring improve membrane permeability .
Data Analysis & Technical Challenges
Q. How should researchers address contradictions in reported biological activity data?
- Root Cause Analysis :
- Strain Variability : Test the compound against standardized microbial strains (e.g., ATCC 25922 for E. coli) .
- Assay Conditions : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent toxicity .
Q. What computational tools are recommended for predicting the compound’s reactivity?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
